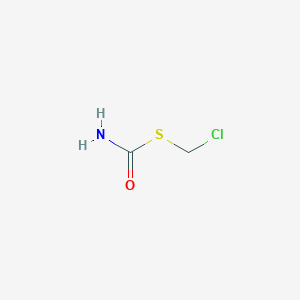
S-Chloromethyl thiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Chloromethyl thiocarbamate: is an organosulfur compound that belongs to the thiocarbamate family. As the prefix “thio-” suggests, it is a sulfur analogue of carbamates. Thiocarbamates are known for their versatility and have found applications in various fields, including agriculture, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Isocyanide-Based Synthesis: An efficient method involves the conversion of N-formamides into thiocarbamates by initial dehydration with p-toluene sulfonyl chloride to form isocyanides, followed by the addition of a sulfoxide component.
Electrochemical Synthesis: This method uses readily available isocyanides and thiols under simple metal- and oxidant-free conditions, avoiding the need for an inert atmosphere.
KI-Catalyzed Synthesis: This classic method involves reacting phosgene/triphosgene or carbonyldiimidazole with an amine and thiophenol.
Industrial Production Methods: Industrial production often relies on the conversion of phosgene or its derivatives by subsequent addition of an amine and a thiol or vice versa. Alternatively, organic isocyanates can be converted using thiols .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiocarbamates can undergo oxidation reactions, often forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiocarbamates to their corresponding thiols.
Substitution: Substitution reactions involve replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocarbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Polymerization: Thiocarbamates are used in controlled ring-opening metathesis polymerization (ROMP) reactions to create polymers with specific properties.
Biology:
Antifertility Agents: Some thiocarbamates have been found to possess antifertility properties.
Medicine:
Antivirals: Certain thiocarbamates exhibit antiviral activity.
Industry:
Mechanism of Action
The mechanism of action of S-Chloromethyl thiocarbamate involves its ability to bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups. This binding can inhibit the function of these molecules, leading to various biological effects .
Comparison with Similar Compounds
O-Thiocarbamates: These are esters with the general formula ROC(=S)NR2.
Dithiocarbamates: These compounds contain two sulfur atoms and are known for their use in agriculture as fungicides.
Uniqueness: S-Chloromethyl thiocarbamate is unique due to its specific structure and reactivity, which allows it to undergo a variety of chemical reactions and find applications in diverse fields. Its ability to form covalent bonds with sulfhydryl groups sets it apart from other thiocarbamates .
Properties
Molecular Formula |
C2H4ClNOS |
|---|---|
Molecular Weight |
125.58 g/mol |
IUPAC Name |
S-(chloromethyl) carbamothioate |
InChI |
InChI=1S/C2H4ClNOS/c3-1-6-2(4)5/h1H2,(H2,4,5) |
InChI Key |
SXFJZNGIYIFFAD-UHFFFAOYSA-N |
Canonical SMILES |
C(SC(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725916.png)
![(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11725920.png)
![4-hydroxy-6-methyl-3-{[2-(4-methylphenyl)hydrazin-1-ylidene]methyl}-2H-pyran-2-one](/img/structure/B11725922.png)
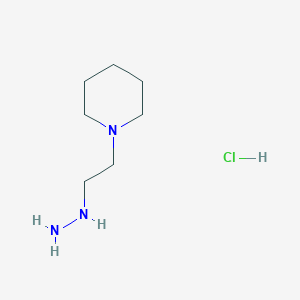
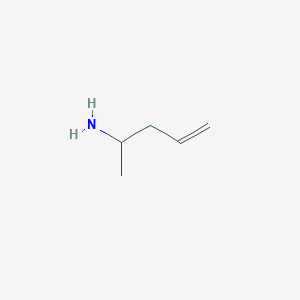
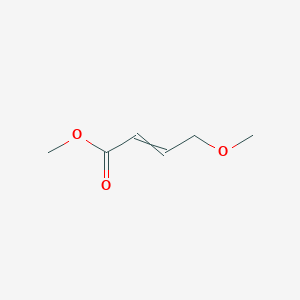
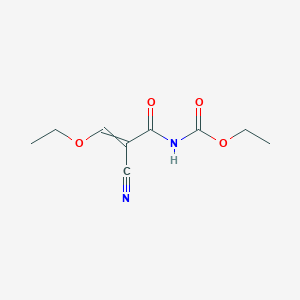
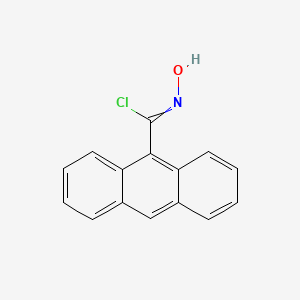
![8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725953.png)
![[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B11725960.png)
![2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11725965.png)
![Ethyl 3-[(2-cyanoacetamido)imino]hexanoate](/img/structure/B11725973.png)
![{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine](/img/structure/B11725978.png)
![3-[(2-Methylphenyl)hydrazinylidene]-2-piperidinone](/img/structure/B11725981.png)
